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Abstract
Dimethylfraxetin, with the CAS number 6035-49-0, is a naturally occurring coumarin derivative

that has garnered significant interest in the scientific community. Also known as 6,7,8-

trimethoxycoumarin, this compound exhibits a wide spectrum of biological activities, including

potent carbonic anhydrase inhibition, anti-inflammatory, antimicrobial, anticancer, and

immunomodulatory effects. This technical guide provides a comprehensive overview of the

chemical properties, biological activities, and mechanisms of action of Dimethylfraxetin. It

includes a compilation of available quantitative data, detailed experimental protocols for key

assays, and visual representations of its known signaling pathways and experimental

workflows to support further research and drug development efforts.

Chemical and Physical Properties
Dimethylfraxetin is a white crystalline solid soluble in organic solvents such as methanol,

ethanol, and DMSO.[1] Its chemical structure and key properties are summarized in the table

below.
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Property Value Reference

CAS Number 6035-49-0 [2]

Molecular Formula C₁₂H₁₂O₅ [2]

Molecular Weight 236.22 g/mol [2]

IUPAC Name
6,7,8-trimethoxychromen-2-

one
[2]

Synonyms
6,7,8-Trimethoxycoumarin,

Fraxetin dimethyl ether
[2]

Appearance
White to yellow crystalline

powder
[1]

Solubility
Soluble in DMSO, methanol,

ethanol
[1]

Melting Point 104-105 °C [1]

Biological Activities and Mechanism of Action
Dimethylfraxetin has been shown to possess a range of pharmacological activities, making it

a promising candidate for further investigation in various therapeutic areas.

Carbonic Anhydrase Inhibition
Dimethylfraxetin is a potent inhibitor of carbonic anhydrase (CA), with a reported inhibition

constant (Ki) of 0.0097 μM.[1] This potent inhibitory activity against CA I makes it one of the

most powerful natural product coumarins identified for this enzyme family.[1]

Anti-inflammatory Activity
The anti-inflammatory properties of Dimethylfraxetin have been documented in several

studies. It is suggested that its mechanism of action may involve the modulation of key

inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB) signaling and

the activation of the Nrf2 pathway. While specific IC50 values for COX-2 inhibition by

Dimethylfraxetin are not readily available, related coumarins have shown significant COX-2
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inhibitory activity. Further research is needed to quantify the specific effects of

Dimethylfraxetin on pro-inflammatory cytokine production, such as TNF-α, IL-6, and IL-1β.

Anticancer Activity
While direct IC50 values for Dimethylfraxetin against many cancer cell lines are still under

investigation, the related compound fraxetin has demonstrated cytotoxic effects against various

human melanoma cell lines, with IC50 values ranging from 32.42 to 73.16 µM.[3] The potential

anticancer mechanism of coumarins often involves the induction of apoptosis.

Antimicrobial Activity
Dimethylfraxetin has reported bactericidal effects.[1] However, specific Minimum Inhibitory

Concentration (MIC) values against common bacterial and fungal strains are not yet widely

published. The general mechanism for antimicrobial coumarins can involve the disruption of

microbial cell membranes.

Immunomodulatory and Neuroprotective Effects
Studies on dimethyl fumarate (DMF), a structurally related compound, suggest that the

immunomodulatory effects of such molecules are mediated through the activation of the

Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] This pathway is a key regulator of

cellular antioxidant responses. Furthermore, Dimethylfraxetin has been shown to interact with

dopaminergic and glutamatergic systems in the central nervous system, suggesting potential

neuroprotective roles.[5][6]

Key Signaling Pathways
The biological activities of Dimethylfraxetin are underpinned by its interaction with several

crucial cellular signaling pathways.

Nrf2 Activation Pathway
Dimethylfraxetin is proposed to activate the Nrf2 pathway, a primary defense mechanism

against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and

targeted for degradation. Upon activation by compounds like Dimethylfraxetin, Nrf2 is

released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response

Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.
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Caption: Nrf2 Activation Pathway by Dimethylfraxetin.

NF-κB Inhibition Pathway
Dimethylfraxetin is also suggested to inhibit the NF-κB signaling pathway, a central regulator

of inflammation. Pro-inflammatory stimuli typically lead to the degradation of IκB, allowing the

NF-κB dimer to translocate to the nucleus and activate the transcription of inflammatory genes.

Dimethylfraxetin may interfere with this cascade, thereby reducing the inflammatory response.
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Caption: NF-κB Inhibition Pathway by Dimethylfraxetin.

Experimental Protocols
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This section provides detailed methodologies for key experiments relevant to the study of

Dimethylfraxetin.

Synthesis and Purification
A detailed, peer-reviewed synthesis protocol for Dimethylfraxetin (6,7,8-trimethoxycoumarin)

is not widely available in the searched literature. However, general methods for the synthesis of

polyoxygenated coumarins often involve the Pechmann condensation or Perkin reaction,

followed by methylation of hydroxyl groups.

Purification: High-Performance Liquid Chromatography (HPLC) is a standard method for the

purification of Dimethylfraxetin.[5]

Column: A C18 reversed-phase column is typically used.

Mobile Phase: A gradient of acetonitrile in water with a small percentage of an acidifier like

trifluoroacetic acid (TFA) is common. For example, a gradient from 10% to 100% acetonitrile

over 30 minutes.[5]

Detection: UV detection at wavelengths around 220 nm and 330 nm is suitable for

coumarins.[5]

Sample Preparation: The crude product should be dissolved in a suitable solvent (e.g.,

DMSO or methanol) and filtered through a 0.22 µm syringe filter before injection.
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Caption: HPLC Purification Workflow for Dimethylfraxetin.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow
Method)
This protocol is adapted from established methods for measuring CA activity.[3][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b192595?utm_src=pdf-body
https://www.benchchem.com/product/b192595?utm_src=pdf-body
https://www.benchchem.com/product/b192595?utm_src=pdf-body
https://www.researchgate.net/publication/364710105_Herniarin_Dimethylfraxetin_and_Extracts_from_Tagetes_lucida_in_Psychosis_Secondary_to_Ketamine_and_Its_Interaction_with_Haloperidol
https://www.researchgate.net/publication/364710105_Herniarin_Dimethylfraxetin_and_Extracts_from_Tagetes_lucida_in_Psychosis_Secondary_to_Ketamine_and_Its_Interaction_with_Haloperidol
https://www.researchgate.net/publication/364710105_Herniarin_Dimethylfraxetin_and_Extracts_from_Tagetes_lucida_in_Psychosis_Secondary_to_Ketamine_and_Its_Interaction_with_Haloperidol
https://www.benchchem.com/product/b192595?utm_src=pdf-body-img
https://www.benchchem.com/product/b192595?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9820609/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5534271/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents and Buffers:

HEPES buffer (25 mM, pH 7.5)

Purified human carbonic anhydrase isoenzyme (e.g., hCA I)

Dimethylfraxetin stock solution in DMSO

CO₂-saturated water (substrate)

pH indicator (e.g., p-nitrophenol)

Instrumentation:

Stopped-flow spectrophotometer

Procedure:

1. Equilibrate the stopped-flow instrument to 25 °C.

2. Prepare a series of dilutions of Dimethylfraxetin in HEPES buffer.

3. In one syringe of the stopped-flow apparatus, load the enzyme solution (containing a fixed

concentration of hCA I and the pH indicator) pre-incubated with varying concentrations of

Dimethylfraxetin (or DMSO for control).

4. In the second syringe, load the CO₂-saturated water.

5. Initiate the reaction by rapidly mixing the contents of the two syringes.

6. Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-

nitrophenol) as the pH decreases due to the formation of carbonic acid.

7. Calculate the initial rate of the reaction for each inhibitor concentration.

8. Determine the IC50 value by plotting the reaction rates against the logarithm of the

inhibitor concentration. The Ki can be calculated using the Cheng-Prusoff equation if the

Km of the enzyme for the substrate is known.
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Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method for detecting apoptosis by flow cytometry.

Cell Culture and Treatment:

Seed the target cancer cells (e.g., MCF-7 or A549) in a 6-well plate and allow them to

adhere overnight.

Treat the cells with various concentrations of Dimethylfraxetin for a specified period (e.g.,

24, 48 hours). Include a vehicle control (DMSO).

Staining:

1. Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

2. Resuspend the cells in 1X Annexin V binding buffer.

3. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

4. Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis:

1. Analyze the stained cells using a flow cytometer.

2. Quantify the percentage of cells in each quadrant:

Annexin V- / PI- (Live cells)

Annexin V+ / PI- (Early apoptotic cells)

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

Annexin V- / PI+ (Necrotic cells)

NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor.[7]
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Cell Line and Transfection:

Use a cell line (e.g., HEK293T) stably or transiently transfected with a reporter plasmid

containing a luciferase gene under the control of an NF-κB response element. A co-

transfection with a Renilla luciferase plasmid can be used for normalization.

Treatment:

1. Seed the transfected cells in a 96-well plate.

2. Pre-treat the cells with different concentrations of Dimethylfraxetin for a defined period.

3. Stimulate the cells with an NF-κB activator (e.g., TNF-α). Include unstimulated and

vehicle-treated controls.

Luciferase Assay:

1. Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer

and a dual-luciferase reporter assay system.

Data Analysis:

1. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

2. Calculate the fold change in NF-κB activity in response to the stimulus and the inhibitory

effect of Dimethylfraxetin.

Quantitative Data Summary
The following tables summarize the available quantitative data for Dimethylfraxetin and

related compounds.

Table 1: Carbonic Anhydrase Inhibition

Compound Isozyme Ki (µM) Reference

Dimethylfraxetin CA I 0.0097 [1]
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Table 2: Anticancer Activity (IC50 Values)

Compound Cell Line IC50 (µM) Reference

Fraxetin FM55P (Melanoma) 32.42 ± 4.21 [3]

Fraxetin FM55M2 (Melanoma) 46.04 ± 4.17 [3]

Fraxetin A375 (Melanoma) 44.03 ± 12.02 [3]

Fraxetin
SK-MEL 28

(Melanoma)
73.16 ± 7.38 [3]

Dimethylfraxetin MCF-7 (Breast) Data not available

Dimethylfraxetin A549 (Lung) Data not available

Table 3: Antimicrobial Activity (MIC Values)

Compound Microorganism MIC (µg/mL) Reference

Dimethylfraxetin Escherichia coli Data not available

Dimethylfraxetin
Staphylococcus

aureus
Data not available

Table 4: Anti-inflammatory Activity

Compound Assay IC50 (µM) / Effect Reference

Dimethylfraxetin COX-2 Inhibition Data not available

Dimethylfraxetin TNF-α Production Data not available

Dimethylfraxetin IL-6 Production Data not available

Dimethylfraxetin IL-1β Production Data not available

Conclusion and Future Directions
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Dimethylfraxetin (CAS 6035-49-0) is a multifaceted natural compound with significant

therapeutic potential. Its potent inhibition of carbonic anhydrase, coupled with its anti-

inflammatory, potential anticancer, and immunomodulatory properties, makes it a compelling

subject for further research. This technical guide has consolidated the current knowledge on

Dimethylfraxetin, providing a foundation for future studies.

To advance the development of Dimethylfraxetin as a potential therapeutic agent, future

research should focus on:

Quantitative Biological Evaluation: A systematic evaluation of its IC50 values against a broad

panel of cancer cell lines and MIC values against various microbial pathogens is crucial.

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling

pathways involved in its anti-inflammatory, anticancer, and immunomodulatory effects will be

essential.

Pharmacokinetic and In Vivo Studies: Comprehensive ADME (absorption, distribution,

metabolism, and excretion) studies and in vivo efficacy studies in relevant animal models are

necessary to assess its drug-like properties and therapeutic potential.

Synthetic Optimization: The development of efficient and scalable synthetic routes will be

vital for producing sufficient quantities for preclinical and clinical studies. Structure-activity

relationship (SAR) studies could also lead to the design of more potent and selective

analogs.

By addressing these key areas, the scientific community can unlock the full therapeutic

potential of Dimethylfraxetin and pave the way for its potential clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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